4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
CAS No.: 1421476-11-0
Cat. No.: VC6755662
Molecular Formula: C20H21N5O
Molecular Weight: 347.422
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421476-11-0 |
|---|---|
| Molecular Formula | C20H21N5O |
| Molecular Weight | 347.422 |
| IUPAC Name | (2-methylphenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H21N5O/c1-16-6-2-3-7-17(16)20(26)25-12-10-24(11-13-25)19-14-18(21-15-22-19)23-8-4-5-9-23/h2-9,14-15H,10-13H2,1H3 |
| Standard InChI Key | CKOOGGAVPCSFHV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Introduction
Synthesis and Potential Applications
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by the introduction of the pyrrole and benzoyl substituents. The specific synthesis route would depend on the availability of starting materials and the desired yield and purity.
Given the components of this compound, it could potentially exhibit biological activities similar to those of related compounds. For example, pyrimidine derivatives are known for their roles in antiviral and anticancer therapies, while piperazine derivatives are often used in central nervous system drugs.
Biological Activity and Research Findings
While specific research findings on 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine are not available, related compounds provide insight into potential biological activities:
-
Pyrimidine Derivatives: These are known for their antiviral, anticancer, and antimicrobial properties. For instance, some pyrimidine derivatives have been explored as inhibitors of the epidermal growth factor receptor (EGFR), which is a target in cancer therapy .
-
Piperazine Derivatives: Often used in drugs targeting the central nervous system, these compounds can exhibit antipsychotic, antidepressant, or anti-anxiety effects.
-
Pyrrole Derivatives: These have been studied for their antimicrobial and anticancer activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume